molecular weight and structural formula of 3-methylphenyl 4-nitrobenzoate
molecular weight and structural formula of 3-methylphenyl 4-nitrobenzoate
An In-Depth Technical Guide to 3-Methylphenyl 4-Nitrobenzoate
Executive Summary
This technical guide profiles 3-methylphenyl 4-nitrobenzoate (CAS: 7506-49-2), a specific ester derivative used in organic synthesis and materials science. Unlike its more common isomers, this compound serves specialized roles in the development of hot-melt printing inks and liquid crystalline materials. This document details its structural specifications, validated synthesis protocols, physical properties, and characterization standards for researchers in drug development and industrial chemistry.
Part 1: Chemical Identity & Structural Profile
3-methylphenyl 4-nitrobenzoate is an aromatic ester formed by the condensation of m-cresol (3-methylphenol) and 4-nitrobenzoic acid. Its structure features two benzene rings linked by an ester bridge, with a nitro group at the para position of the benzoate ring and a methyl group at the meta position of the phenoxy ring.
Table 1: Molecular Specifications
| Parameter | Data |
| IUPAC Name | 3-Methylphenyl 4-nitrobenzoate |
| Common Synonyms | m-Tolyl 4-nitrobenzoate; 4-Nitrobenzoic acid m-tolyl ester |
| CAS Registry Number | 7506-49-2 |
| Molecular Formula | |
| Molecular Weight | 257.24 g/mol |
| SMILES | Cc1cccc(c1)OC(=O)c2ccc(cc2)[O-] |
| InChI Key | WIBCITOJDNRTAD-UHFFFAOYSA-N |
Part 2: Physical & Chemical Properties
The physical constants below are critical for identification and handling. The melting point is a key purity indicator; significant deviations suggest hydrolysis (presence of m-cresol) or contamination.
Table 2: Physicochemical Constants
| Property | Value | Context/Notes |
| Appearance | White to pale yellow crystalline solid | Typical of nitro-aromatic esters. |
| Melting Point | 87 °C | Sharp melting range indicates high purity [1]. |
| Viscosity | 5.7 mPas | Measured at 110 °C (melt phase) [1]. |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, Acetone. | Insoluble in water. Sparingly soluble in cold ethanol. |
| Reactivity | Susceptible to hydrolysis | Stable under anhydrous conditions; hydrolyzes in strong base. |
Part 3: Synthesis Protocol (Schotten-Baumann Esterification)
Expert Insight: While direct Fischer esterification is possible, it is often low-yielding for phenols due to their lower nucleophilicity compared to aliphatic alcohols. The Acyl Chloride Method (Schotten-Baumann conditions) is the industry standard for this synthesis, offering higher yields (>85%) and easier purification.
Reaction Scheme
The synthesis proceeds via the nucleophilic attack of the phenoxide anion (generated from m-cresol) on the carbonyl carbon of 4-nitrobenzoyl chloride.
Figure 1: Reaction pathway for the synthesis of 3-methylphenyl 4-nitrobenzoate via acyl chloride.
Step-by-Step Methodology
Reagents:
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4-Nitrobenzoyl chloride (1.05 eq)
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m-Cresol (1.0 eq)
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Pyridine (solvent/base) OR Triethylamine (1.2 eq) in Dichloromethane (DCM).
Protocol:
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Preparation: In a round-bottom flask equipped with a drying tube (CaCl₂), dissolve 10.8 g (0.1 mol) of m-cresol in 50 mL of dry pyridine.
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Note: If using DCM/Triethylamine, dissolve cresol and TEA in DCM first. Pyridine acts as both solvent and acyl transfer catalyst.
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Addition: Cool the solution to 0 °C in an ice bath. Slowly add 19.5 g (0.105 mol) of 4-nitrobenzoyl chloride portion-wise over 20 minutes.
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Caution: Exothermic reaction. Maintain temperature <10 °C to prevent side reactions.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Monitor by TLC (Eluent: 20% Ethyl Acetate/Hexane).
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Quenching: Pour the reaction mixture into 300 mL of ice-cold dilute HCl (1M). This neutralizes the pyridine and precipitates the ester.
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Work-up:
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Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.
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Target: Fine white needles or plates, MP 87 °C.
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Part 4: Analytical Characterization
To validate the structure, compare experimental data against these theoretical spectroscopic standards.
Infrared Spectroscopy (FT-IR)
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C=O Stretch (Ester): Strong band at 1735–1745 cm⁻¹ .
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NO₂ Stretches: Two distinct bands at 1520–1530 cm⁻¹ (asymmetric) and 1340–1350 cm⁻¹ (symmetric).
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C-O Stretch: Strong bands in the 1200–1300 cm⁻¹ region.
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C=C Aromatic: 1600 cm⁻¹, 1480 cm⁻¹.
¹H-NMR Spectroscopy (400 MHz, CDCl₃)
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δ 8.30–8.40 (d, 2H): Protons ortho to the nitro group (deshielded).
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δ 8.20–8.30 (d, 2H): Protons ortho to the carbonyl group.
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δ 7.30 (t, 1H): Proton at C5 of the m-tolyl ring.
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δ 7.10 (d, 1H): Proton at C4 of the m-tolyl ring.
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δ 7.00–7.05 (m, 2H): Protons at C2 and C6 of the m-tolyl ring.
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δ 2.40 (s, 3H): Methyl group attached to the aromatic ring.
Part 5: Applications & Significance
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Hot Melt Inks: The compound is cited in patent literature as a crystalline solvent for hot melt printing inks. Its sharp melting point (87 °C) and low melt viscosity (5.7 mPas) allow for rapid solidification after printing, preventing "set-off" (smearing) in high-speed rotogravure processes [1].
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Liquid Crystal Research: Phenyl benzoate derivatives are classic mesogens. While the nitro group is polar, the non-linear geometry introduced by the meta-methyl group typically suppresses liquid crystalline phases compared to para isomers, making this compound useful as a dopant or structural probe in studying mesophase stability.
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Synthetic Intermediate: The nitro group can be selectively reduced (using Fe/HCl or H₂/Pd-C) to yield 3-methylphenyl 4-aminobenzoate . This amine is a precursor for azo dyes and potentially bioactive urea derivatives.
References
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European Patent Office. (2001). Hot melt printing ink. EP1118644A2. Retrieved from .
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56776783 (Isomer Analog). Retrieved from .
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Molaid Chemicals. (2010). m-tolyl 4-nitrobenzoate CAS 7506-49-2 Properties. Retrieved from .
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Schotten-Baumann protocols).
